

Application Notes and Protocols: Transition Metal Catalysts for Ammonia Borane Dehydrogenation

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Compound of Interest

Compound Name: Ammonia borane

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Introduction

Ammonia borane (NH_3BH_3 , AB) is a promising material for chemical hydrogen storage due to its high hydrogen content (19.6 wt%), stability, and non-toxicity.[1][2][3] The liberation of hydrogen from **ammonia borane** can be achieved through various methods, with catalytic dehydrogenation being one of the most efficient. Transition metal catalysts, encompassing both noble and non-noble metals, have been extensively investigated for this purpose, demonstrating significant potential in accelerating the rate of hydrogen release under mild conditions.[1][2][4]

These application notes provide an overview of various transition metal catalysts employed for the dehydrogenation of **ammonia borane**, with a focus on their catalytic performance. Detailed experimental protocols for the synthesis of representative catalysts and the procedure for **ammonia borane** dehydrogenation are also presented to aid researchers in this field.

Data Presentation: Catalyst Performance

The efficacy of different transition metal catalysts for **ammonia borane** dehydrogenation can be compared based on key performance indicators such as Turnover Frequency (TOF),

hydrogen generation rate, and activation energy (E_a). The following tables summarize the quantitative data for a selection of noble and non-noble metal-based catalysts.

Noble Metal-Based Catalysts

Catalyst	Support/Lig and	TOF (mol H ₂ mol ⁻¹ catalyst min ⁻¹)	H ₂ Generation Rate (mL min ⁻¹ g ⁻¹)	Activation Energy (E_a) (kJ mol ⁻¹)	Reference
Ru/C(800)	Carbon	670	-	-	[5]
Ru(0)@MWC NT	Multi-walled carbon nanotubes	-	-	-	[5]
Ru/graphene	Graphene	600	-	12.7	[5]
Pt _{0.1} %Co ₃ %/TiO ₂	Titania	2250	-	-	[6] [7]
Single-atom Pt/CoP	Cobalt phosphide	39911	-	-	[8]
Rh _{0.8} Ru _{0.2} /S P-ZSM-5-100	Zeolite	1006	-	-	[1]
IrIII complex (4a)	CNNH pincer ligand	31.25 (1875 h ⁻¹)	-	-	[9]

Non-Noble Metal-Based Catalysts

Catalyst	Support/Lig and	TOF (mol H ₂ mol ⁻¹ catalyst min ⁻¹)	H ₂ Generation Rate (mL min ⁻¹ g ⁻¹)	Activation Energy (E _a) (kJ mol ⁻¹)	Reference
Ni/Ni ₂ P	Defective carbon	68.3	-	44.99	[10]
Co-Ni-B/PAC	PPy nanofiber-derived activated carbon	-	1451.2	-	[11]
Co-Fe-P	-	-	2858	25	[11]
Cu _{0.6} Ni _{0.4} Co ₂ O ₄	Nanowires	1.99 (119.5 min ⁻¹)	-	-	[1]
Mo-doped Cu _{0.5} Ni _{0.5} Co ₂ O ₄	Nanowires	3.25 (195.25 min ⁻¹)	-	-	[1]
Fe nanoparticles	In situ synthesized	-	-	-	[12]
Co-Mo-B	-	-	2460	-	[13] [14]

Experimental Protocols

Protocol 1: Synthesis of a Heterostructured Ni/Ni₂P Catalyst on a Defective Carbon Framework

This protocol is adapted from the synthesis of a Ni/Ni₂P heterostructure for the hydrolysis of ammonia borane.[\[10\]](#)

Materials:

- Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

- Dicyandiamide
- Sodium hypophosphite (NaH_2PO_2)
- Defective carbon framework
- Deionized water
- Ethanol
- Argon gas

Procedure:

- Synthesis of C-Ni precursor:
 - Dissolve a specific amount of $\text{Ni}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$ and dicyandiamide in deionized water.
 - Add the defective carbon framework to the solution.
 - Stir the mixture vigorously for several hours at room temperature.
 - Dry the resulting mixture in an oven at $80\text{ }^\circ\text{C}$ overnight.
- Phosphorization:
 - Place the obtained C-Ni precursor and a certain amount of NaH_2PO_2 at the upstream and downstream ends, respectively, of a tube furnace.
 - Heat the furnace to a specific temperature (e.g., $300\text{-}400\text{ }^\circ\text{C}$) under an argon atmosphere and maintain for a set duration.
 - After cooling to room temperature, the Ni/ Ni_2P heterostructure on the defective carbon framework is obtained.

Protocol 2: Ammonia Borane Dehydrogenation via Hydrolysis

This protocol describes a typical experimental setup for measuring hydrogen generation from the hydrolysis of **ammonia borane** catalyzed by a transition metal catalyst.

Materials:

- **Ammonia borane** (NH_3BH_3)
- Transition metal catalyst
- Deionized water or a specific solvent
- Two-necked round-bottom flask
- Gas burette or mass flow controller
- Magnetic stirrer
- Water bath or temperature controller

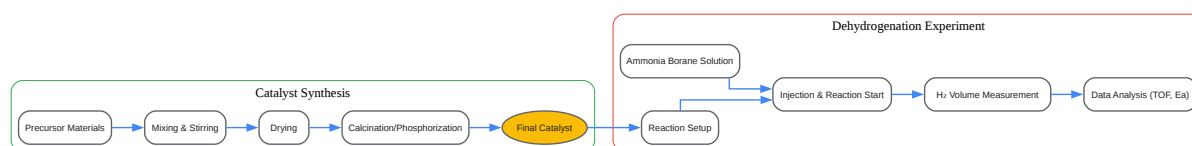
Procedure:

- Setup:
 - Place a known amount of the transition metal catalyst into the two-necked round-bottom flask.
 - Connect one neck of the flask to a gas burette or a mass flow controller to measure the volume of evolved hydrogen.
 - Seal the other neck with a rubber septum.
- Reaction Initiation:
 - Place the flask in a water bath maintained at a constant temperature (e.g., 25 °C).
 - Prepare an aqueous solution of **ammonia borane** of a specific concentration.
 - Inject the **ammonia borane** solution into the flask through the rubber septum using a syringe to start the reaction.

- Data Collection:
 - Start the magnetic stirrer to ensure the reaction mixture is well-agitated.
 - Record the volume of hydrogen gas generated at regular time intervals until the reaction is complete (i.e., no more gas is evolved).
- Data Analysis:
 - Plot the volume of hydrogen generated versus time to determine the hydrogen generation rate.
 - Calculate the Turnover Frequency (TOF) based on the initial rate of hydrogen evolution, the amount of catalyst, and the concentration of the active metal.
 - Repeat the experiment at different temperatures to determine the activation energy (E_a) using the Arrhenius equation.

Visualizations

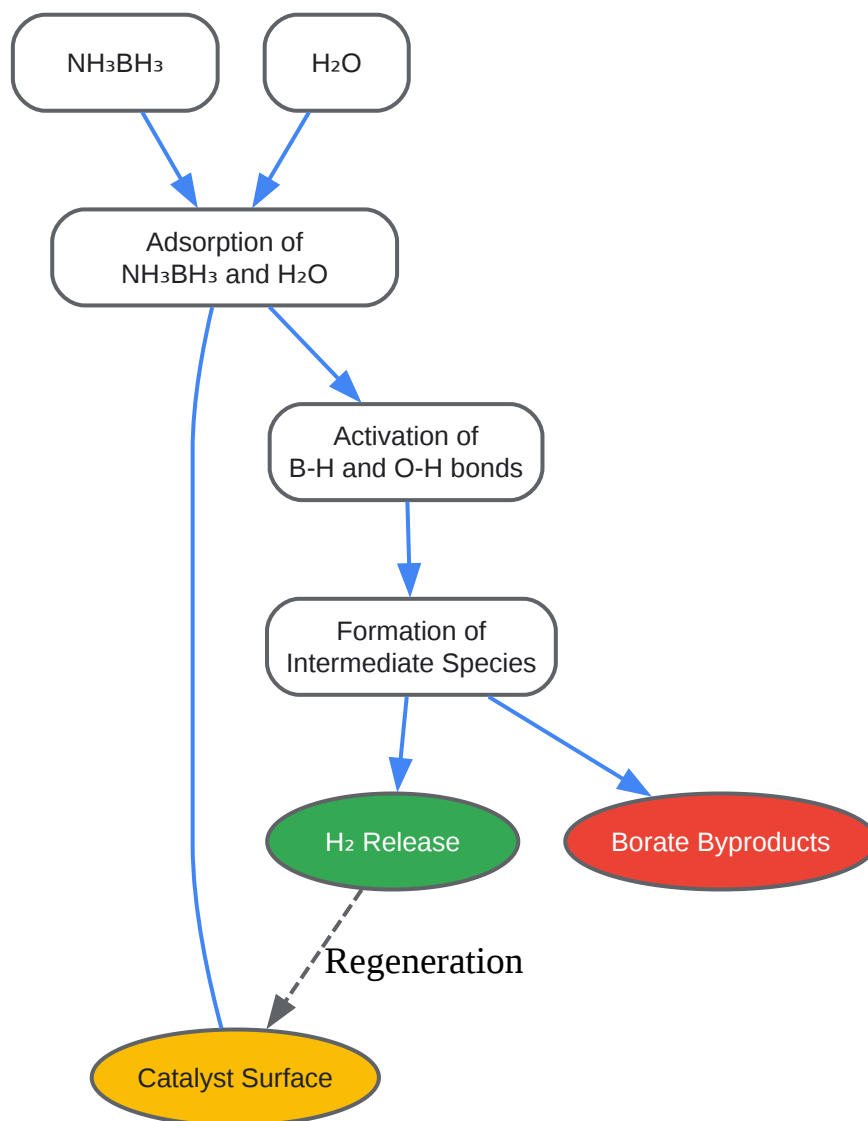
Experimental Workflow for Catalyst Synthesis and Dehydrogenation



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Caption: Workflow for catalyst synthesis and subsequent use in **ammonia borane** dehydrogenation.

Proposed General Mechanism for Ammonia Borane Hydrolysis



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